benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine
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Overview
Description
Benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine is a synthetic organic compound with the molecular formula C17H19NO5S2 It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a sulfonyl group attached to a cysteine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine typically involves the reaction of L-cysteine with benzyl chloride and 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, where nucleophiles such as amines or thiols replace the existing substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF under inert atmosphere.
Substitution: Amines, thiols; reactions are carried out in polar solvents such as DMF or DMSO at room temperature
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities by binding to active sites or altering enzyme conformations. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-N-[(4-methoxyphenyl)sulfonyl]alanine
- Benzyl-N-[(4-methoxyphenyl)sulfonyl]serine
- Benzyl-N-[(4-methoxyphenyl)sulfonyl]threonine
Uniqueness
Benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine is unique due to the presence of the cysteine backbone, which imparts distinct chemical and biological properties. The thiol group in cysteine allows for specific interactions with metal ions and other thiol-containing molecules, making it valuable in various applications. Additionally, the methoxyphenyl and sulfonyl groups contribute to the compound’s stability and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-23-14-7-9-15(10-8-14)25(21,22)18-16(17(19)20)12-24-11-13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3,(H,19,20)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKNJQOJBDHFC-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CSCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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